molecular formula C7H9N5O B7567571 2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

Cat. No. B7567571
M. Wt: 179.18 g/mol
InChI Key: AOSBPVFOEIGBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of triazole and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is not well understood. However, it is believed that this compound may act as a nucleophile in various reactions due to the presence of a cyano group. Additionally, the triazole ring may also play a role in the reactivity of this compound.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide. However, it has been shown to have low toxicity in animal studies, indicating that it may be a safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide is its versatility in various reactions. It can be used as a ligand, building block, or nucleophile, making it a useful compound for synthetic chemists. However, one of the limitations of this compound is its limited solubility in water, which may hinder its use in certain applications.

Future Directions

There are several potential future directions for research on 2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide. One area of interest is the development of new metal complexes using this compound as a ligand. Additionally, further research could be done on the reactivity of this compound in various reactions, as well as its potential applications in the synthesis of new organic compounds. Finally, more studies could be done to determine the biochemical and physiological effects of this compound, which could help to inform its potential use in various fields.

Synthesis Methods

The synthesis of 2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide can be achieved through the reaction of 3-amino-1,2,4-triazole with N,N-dimethylacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a cyanide source.

Scientific Research Applications

2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, which have shown promising results in catalysis and other applications. Additionally, this compound has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-(3-cyano-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-11(2)7(13)4-12-5-9-6(3-8)10-12/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSBPVFOEIGBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=NC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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